YL-0919 - 1339058-04-6

YL-0919

Catalog Number: EVT-286475
CAS Number: 1339058-04-6
Molecular Formula: C18H23ClN2O2
Molecular Weight: 334.844
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

YL-0919, also known as hypidone hydrochloride, is a novel synthetic compound researched for its potential in treating major depressive disorder (MDD) [, , , , ]. YL-0919 exhibits high affinity and selectivity for the serotonin transporter (SERT) and the 5-HT1A receptor [, , , , , ]. This dual-acting mechanism positions it as a potential therapeutic agent with enhanced efficacy in addressing MDD.

Fluoxetine Hydrochloride (FLX)

Relevance: Fluoxetine serves as a key comparator to YL-0919 in several studies. While both compounds demonstrate antidepressant effects, YL-0919 exhibits a faster onset of action than fluoxetine in preclinical models. For example, in a chronic unpredictable stress (CUS) monkey model, YL-0919 showed antidepressant effects after 9 days of treatment, while FLX required 17 days to achieve a similar effect []. This difference in onset time suggests potential advantages of YL-0919 over traditional SSRIs like fluoxetine.

Vortioxetine

WAY-100635

Relevance: WAY-100635 serves as a pharmacological tool to dissect the contribution of 5-HT1A receptor agonism to the antidepressant effects of YL-0919. Studies have shown that pretreatment with WAY-100635 effectively blocks the antidepressant-like effects of YL-0919 in behavioral tests, such as the tail suspension test and forced swimming test []. This finding indicates that the activation of 5-HT1A receptors plays a crucial role in mediating the therapeutic benefits of YL-0919.

5-Hydroxytryptophan (5-HTP)

Source and Classification

YL-0919 was synthesized as part of research efforts aimed at developing new antidepressant therapies with improved mechanisms of action. The compound is classified under the category of psychoactive drugs, specifically targeting the serotonergic system, which plays a crucial role in mood regulation and emotional processing.

Synthesis Analysis

Methods and Technical Details

The synthesis of YL-0919 involves multiple steps that begin with readily available precursors. Key synthetic routes include:

  1. Formation of Core Structure: Initial reactions involve condensation and cyclization to establish the compound's core structure.
  2. Functional Group Modifications: Subsequent modifications enhance pharmacological properties, optimizing factors such as solubility and receptor binding affinity.

Industrial production typically employs large-scale synthesis techniques, utilizing batch or continuous flow reactors to ensure cost-effectiveness and scalability. Rigorous purification methods, including crystallization and chromatography, are applied to achieve high purity levels, often exceeding 99.8% .

Molecular Structure Analysis

Structure and Data

The molecular structure of YL-0919 is characterized by its complex arrangement featuring a piperidine ring and a pyridinone moiety. The chemical formula is C16H20ClN3OC_{16}H_{20}ClN_3O, with a molecular weight of approximately 305.80 g/mol. The specific structural features contribute to its binding affinity for serotonin transporters and receptors.

Chemical Reactions Analysis

Reactions and Technical Details

YL-0919 undergoes various chemical reactions that are critical for its synthesis and functionalization:

  1. Oxidation: Involves converting functional groups to more oxidized states, enhancing reactivity.
  2. Reduction: Specific functional groups are reduced to optimize pharmacological activity.
  3. Substitution: Introduction of different substituents modifies the compound's properties to improve efficacy.

Common reagents in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. Reaction conditions are meticulously controlled to ensure selective transformations and high yield .

Mechanism of Action

Process and Data

The mechanism of action of YL-0919 is multifaceted:

  1. Serotonin Reuptake Inhibition: YL-0919 inhibits the reuptake of serotonin (5-hydroxytryptamine) by blocking the serotonin transporter, thereby increasing serotonin availability in the synaptic cleft .
  2. Partial Agonism at Serotonin 1A Receptors: As a partial agonist at serotonin 1A receptors, YL-0919 modulates serotonergic signaling, which is crucial for mood regulation .
  3. Neuronal Excitability Enhancement: It enhances excitability in specific brain regions (e.g., medial prefrontal cortex) through disinhibition mechanisms that involve inhibition of GABAergic interneurons .

Data from behavioral tests indicate that low doses of YL-0919 significantly reduce immobility time in animal models, suggesting its antidepressant-like effects .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

YL-0919 is presented as a white powder with high solubility in water and organic solvents, facilitating its formulation into various delivery systems for therapeutic use. Its stability under standard laboratory conditions makes it suitable for further pharmacological studies.

Key physical properties include:

  • Melting Point: Specific melting point data may vary based on purity but generally falls within expected ranges for similar compounds.
  • Solubility: Highly soluble in both polar and non-polar solvents.

Chemical properties include:

  • Reactivity with common reagents used in organic synthesis.
  • Stability under acidic and basic conditions, allowing for diverse formulation strategies .
Applications

Scientific Uses

YL-0919 has significant potential applications in scientific research, particularly in the fields of neuropharmacology and psychiatry:

  1. Antidepressant Research: Its unique mechanism makes it an ideal candidate for studies aimed at understanding depression's neurobiological underpinnings.
  2. Behavioral Studies: Animal models treated with YL-0919 provide insights into the effects of serotonergic modulation on behavior.
  3. Clinical Trials: Ongoing research may lead to clinical trials assessing its efficacy in human subjects suffering from various mood disorders.
Introduction to YL-0919: Background and Significance

Historical Development and Structural Characterization of YL-0919

YL-0919 (Hypidone hydrochloride) is a novel synthetic compound developed as a fast-acting antidepressant candidate, currently in Phase II clinical trials for major depressive disorder (MDD) [5] [6]. Its chemical structure, 1-(1-benzyl-4-hydroxypiperidin-4-ylmethyl)-1H-pyridin-2-one hydrochloride (CAS# 1339058-04-6), features a molecular weight of 334.84 g/mol and elemental composition C₁₈H₂₂N₂O₂·HCl [1] [9]. The compound’s design integrates a piperidine scaffold linked to a pyridinone ring, optimized for enhanced blood-brain barrier penetration and dual serotonergic activity [7] [9]. Preclinical development emerged from efforts to address limitations of existing antidepressants, with synthesis and purification achieving >99.8% pharmaceutical-grade purity confirmed via HPLC [1] [7].

Table 1: Structural and Chemical Properties of YL-0919

PropertyValue
IUPAC Name1-(1-Benzyl-4-hydroxypiperidin-4-ylmethyl)-1H-pyridin-2-one hydrochloride
Molecular FormulaC₁₈H₂₂N₂O₂·HCl
Molecular Weight334.84 g/mol
CAS Number1339058-04-6
SolubilitySoluble in DMSO (67 mg/mL), ethanol (34 mg/mL), insoluble in water
Purity≥99.89% (HPLC)

Pharmacological Classification: Dual 5-HT1A Agonist and SSRI Activity

YL-0919 exhibits a triple-target mechanism, functioning as:

  • Selective Serotonin Reuptake Inhibitor (SSRI): Binds to serotonin transporters (SERT) with high affinity (Ki = 2.8 nM), inhibiting 5-HT reuptake in rat cortical synaptosomes [3] [7].
  • 5-HT₁ₐ Receptor Partial Agonist: Activates 5-HT₁ₐ autoreceptors and heteroreceptors (EC₅₀ = 15.6 nM), validated via forskolin-induced cAMP assays [3] [7].
  • 5-HT₆ Receptor Full Agonist: Enhances cognition via 5-HT₆ receptor activation [5] [10].

Recent studies identify sigma-1 receptor agonism as a fourth mechanism. YL-0919 binds sigma-1 receptors (Ki = 12.3 nM) with 10-fold selectivity over sigma-2 receptors, confirmed via radioligand assays and molecular docking simulations [6] [12]. This multi-target engagement underlies its ability to modulate synaptic plasticity and monoamine transmission synergistically.

Table 2: Pharmacological Targets and Affinities of YL-0919

TargetActivityAffinity (Ki/EC₅₀)Functional Effect
SERTInhibitor2.8 nMIncreases synaptic 5-HT
5-HT₁ₐ ReceptorPartial Agonist15.6 nMModulates neuronal excitability
5-HT₆ ReceptorFull Agonist9.4 nMEnhances cognition
Sigma-1 ReceptorAgonist12.3 nMPromotes neuroplasticity

Rationale for Targeting Serotonergic Systems in Neuropsychiatric Disorders

Serotonergic dysregulation is implicated in MDD, PTSD, and anxiety disorders due to 5-HT’s role in mood, cognition, and stress response [3] [10]. YL-0919’s design leverages three key neurobiological insights:

  • Autoreceptor Desensitization: Partial 5-HT₁ₐ agonism accelerates desensitization of somatodendritic autoreceptors in the dorsal raphe nucleus (DRN), overcoming the 2–4 week delay in SSRI efficacy [7] [8].
  • Cortical Disinhibition: 5-HT₁ₐ activation inhibits GABAergic interneurons in the medial prefrontal cortex (mPFC), increasing pyramidal neuron excitability and restoring excitatory-inhibitory balance [2] [9].
  • Neuroplasticity Modulation: Combined SSRI/5-HT₁ₐ/sigma-1 activity enhances BDNF-mTOR signaling, synaptogenesis, and dendritic spine density in the PFC and hippocampus [4] [10].

In PTSD models, YL-0919 reversed fear memory retention and cognitive deficits by upregulating BDNF and glutamate receptor subunits (GluA1) [10].

Clinical and Preclinical Relevance of Fast-Onset Antidepressants

Conventional SSRIs require 3–6 weeks for clinical effects, delaying therapeutic relief. YL-0919 demonstrates rapid efficacy in multiple models:

  • Rodent Studies: Reduced immobility in forced swim tests (FST) after 3 days (vs. 14 days for fluoxetine) [3] [7].
  • Chronic Stress Models: Restored sucrose preference and locomotor activity in rats exposed to chronic unpredictable stress (CUS) within 7 days [3] [6].
  • Neural Activation: Increased c-Fos expression in mPFC and DRN after acute dosing, confirming accelerated neuronal activation [8] [9].

Mechanistically, fast-onset effects involve:

  • Sigma-1-Mediated BDNF Release: Activates TrkB-mTOR pathways within 24 hours [6] [12].
  • Enhanced Synaptic Protein Expression: Upregulates PSD95, synapsin1, and GluA1 in the PFC after 3-day treatment [4] [10].
  • 5-HT Neuron Excitation: Fiber photometry confirms DRN 5-HT neuron activation within 1 hour of administration [8].

Table 3: Onset Timeline of YL-0919 Effects in Preclinical Models

Time Post-DosingObserved EffectModel
1 hourDRN 5-HT neuron activationFiber photometry (mice)
3 days↓ Immobility in FST; ↑ dendritic complexityChronic stress (rats)
6 days↑ Attention in 5-CSRTT; ↑ BDNF in mPFCCORT-exposed rats
7 daysNormalized HPA axis (↓ corticosterone)PTSD models (mice)

Notable Compound Synonyms: YL-0919, YL0919, Hypidone hydrochloride.

Properties

CAS Number

1339058-04-6

Product Name

YL-0919

IUPAC Name

1-[(1-benzyl-4-hydroxypiperidin-4-yl)methyl]pyridin-2-one;hydrochloride

Molecular Formula

C18H23ClN2O2

Molecular Weight

334.844

InChI

InChI=1S/C18H22N2O2.ClH/c21-17-8-4-5-11-20(17)15-18(22)9-12-19(13-10-18)14-16-6-2-1-3-7-16;/h1-8,11,22H,9-10,12-15H2;1H

InChI Key

OXILSFMNCPZGAH-UHFFFAOYSA-N

SMILES

C1CN(CCC1(CN2C=CC=CC2=O)O)CC3=CC=CC=C3.Cl

Solubility

Soluble in DMSO

Synonyms

YL-0919, YL 0919, YL0919

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.